3-(Diethylamino)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOADYKJSBCVBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943291 | |
| Record name | N,N-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20984-81-0 | |
| Record name | N,N-Diethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Diethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 Diethylamino Pyrrolidine
Stereoselective Synthesis of Pyrrolidine (B122466) Derivatives
The creation of specific stereoisomers of pyrrolidine derivatives is crucial, as different enantiomers of a compound can exhibit markedly different biological effects. mappingignorance.org Stereoselective synthesis aims to produce a single, desired stereoisomer.
Enantioselective Approaches to Pyrrolidine Ring Construction
Enantioselective synthesis of the pyrrolidine ring can be achieved through several methods, including the use of chiral catalysts and auxiliaries. nih.gov One of the most direct methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgrsc.org This approach is highly effective in controlling the stereochemistry of the resulting pyrrolidine, potentially forming up to four new contiguous stereocenters. mappingignorance.org Various chiral metal catalysts and organocatalysts have been developed to optimize the efficiency and enantioselectivity of this reaction. mappingignorance.orgnih.gov
Another strategy involves the enantioselective radical cyclization of acyclic precursors. For instance, a cobalt-based catalytic system can facilitate the stereoselective synthesis of α-substituted pyrrolidines from aliphatic diazo compounds through intramolecular radical alkylation of C(sp³)—H bonds. nih.govscispace.com This method offers a novel way to construct chiral pyrrolidines from readily available open-chain aldehydes. nih.govscispace.com
Chiral Pool Synthesis Utilizing Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. whiterose.ac.uk For the synthesis of pyrrolidine derivatives, natural amino acids like L-proline and 4-hydroxy-L-proline are common precursors. nih.govuni-muenchen.de These starting materials provide a pre-existing chiral center, which guides the stereochemistry of subsequent reactions.
For example, (S)-prolinol, derived from the reduction of L-proline, is a versatile starting material for various pyrrolidine-containing compounds. nih.gov Similarly, L-glutamic acid can be elaborated through a series of reactions, including diastereoselective allylation and a Pauson-Khand reaction, to form complex pyrrolidine structures. uni-muenchen.de The use of these natural precursors is a cost-effective and efficient strategy for producing optically pure pyrrolidine derivatives. whiterose.ac.uknih.gov
Table 1: Examples of Chiral Precursors in Pyrrolidine Synthesis
| Chiral Precursor | Synthetic Application | Reference |
| L-Proline | Source of (S)-prolinol for further derivatization. | nih.gov |
| 4-Hydroxy-L-proline | Starting material for complex pyrrolidine-containing drugs. | nih.govmdpi.com |
| L-Glutamic Acid | Used in multi-step synthesis to create stereochemically dense pyrrolidines. | uni-muenchen.de |
| Malic Acid | Used to prepare chiral N-benzyl-3-hydroxypyrrolidine. | google.com |
Asymmetric Catalysis in Pyrrolidine Formation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of pyrrolidines, often employed in cycloaddition reactions. mappingignorance.orgmdpi.com Metal complexes and organocatalysts are used to control the stereochemical outcome of the reaction.
For instance, copper(I) and silver(I) complexes with chiral ligands have been successfully used to catalyze the 1,3-dipolar cycloaddition of azomethine ylides, yielding highly enantioenriched pyrrolidines. rsc.orgmdpi.com The choice of metal and ligand can even control the diastereoselectivity, allowing for the formation of either exo or endo products. rsc.org Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is another effective method for producing chiral pyrrolidines with high yields and selectivities. nih.gov
Organocatalysis, using small chiral organic molecules, has also emerged as a significant strategy. Proline itself can act as a catalyst in various asymmetric transformations. nih.gov Chiral phosphoric acids have been shown to catalyze intramolecular asymmetric aza-Michael reactions to form spirocyclic pyrrolidines with high enantioselectivity. whiterose.ac.uk
Table 2: Catalytic Systems in Asymmetric Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
| Cu(I) or Ag(I) with Chiral Ligands | 1,3-Dipolar Cycloaddition | High enantioselectivity, control of diastereoselectivity. | rsc.orgmdpi.com |
| Palladium with Phosphoramidite Ligands | [3+2] Cycloaddition | High yields and selectivities with a variety of imines. | nih.gov |
| Cobalt with D2-symmetric Chiral Porphyrin | Radical Cyclization | Stereoselective C-C bond formation from C-H bonds. | scispace.com |
| Chiral Phosphoric Acid | Intramolecular aza-Michael Reaction | High yields and enantioselectivity for spirocyclic pyrrolidines. | whiterose.ac.uk |
Classical and Contemporary Approaches to 3-(Diethylamino)pyrrolidine (B1140460) Core Synthesis
The synthesis of the core pyrrolidine structure can be achieved through a variety of classical and modern chemical reactions.
Multi-component Reactions for Pyrrolidine Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and increasing synthetic efficiency. tandfonline.comrasayanjournal.co.in Several MCRs have been developed for the synthesis of substituted pyrrolidines. tandfonline.com
One such approach involves a three-component reaction of an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde, mediated by tetra-n-butylammonium bromide in water, to produce highly functionalized pyrrolidines. rasayanjournal.co.in Another example is the diastereoselective synthesis of substituted pyrrolidines through the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. acs.org These reactions can construct multiple stereogenic centers in a single step. acs.org The 1,3-dipolar cycloaddition of azomethine ylides, often generated in situ, with various dipolarophiles is a frequently employed strategy within MCRs to build the pyrrolidine ring. tandfonline.com
Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)
[3+2]-Cycloaddition reactions are a cornerstone for the synthesis of five-membered rings like pyrrolidine. mdpi.combohrium.com The most common variant is the 1,3-dipolar cycloaddition involving an azomethine ylide as the three-atom component and an alkene or alkyne as the two-atom component. mappingignorance.orgmdpi.com This reaction is highly versatile, allowing for the introduction of various substituents onto the pyrrolidine ring with good stereocontrol. rsc.orgmdpi.com
These reactions can be catalyzed by various metal complexes, including those of silver and copper, to achieve high enantioselectivity. rsc.orgacs.org The reaction can be performed intermolecularly or intramolecularly. mdpi.com For instance, the decarboxylative condensation of an amino acid with an aldehyde or ketone generates an azomethine ylide, which can then react with a dipolarophile in a [3+2] fashion. bohrium.com A related approach uses 2-azaallyl anions, which undergo stereoselective [3+2] cycloaddition with activated alkenes to form cis-2,5-dialkylpyrrolidines. umich.edu
Development of Efficient and Scalable Synthetic Routes
Efficient and scalable syntheses of this compound can be envisaged through two primary strategies: a two-step approach involving the initial formation of a 3-aminopyrrolidine (B1265635) precursor followed by diethylation, or a more direct route via the reductive amination of a suitable 3-pyrrolidinone (B1296849) derivative.
A common and versatile precursor for the synthesis of 3-substituted pyrrolidines is N-Boc-3-pyrrolidinone. Its synthesis can be achieved through various methods, including a one-pot photoenzymatic process starting from pyrrolidine itself. nih.govacs.org This method involves a regioselective photooxyfunctionalization to generate 3-pyrrolidinone, followed by in situ N-protection with a tert-butoxycarbonyl (Boc) group. nih.gov The resulting N-Boc-3-pyrrolidinone can then be subjected to reductive amination with diethylamine. This transformation is typically achieved using a reducing agent such as sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. google.com The use of a one-pot protocol for the reductive amination, where the imine formation and subsequent reduction occur in the same reaction vessel, can significantly improve efficiency by reducing the number of workup and purification steps. arkat-usa.org
Alternatively, a two-step approach commencing with a 3-aminopyrrolidine derivative, such as (S)-1-Boc-3-aminopyrrolidine, offers another scalable pathway. This chiral intermediate can be synthesized from readily available precursors like trans-4-hydroxyl-L-proline. The subsequent diethylation of the primary amino group can be accomplished through reductive amination with acetaldehyde (B116499) or by direct alkylation with an ethyl halide. Selective mono-N-alkylation can be challenging, but methods utilizing chelating agents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been shown to be effective for 1,3-amino alcohols and could potentially be adapted for 3-aminopyrrolidine derivatives. nih.gov
The scalability of these routes is a critical consideration for industrial applications. Reductive amination reactions, in particular, have been successfully scaled up for the synthesis of various amine-containing active pharmaceutical ingredients. rsc.org For instance, the synthesis of (R)-rasagiline, an anti-Parkinson's agent, has been demonstrated on a multi-gram scale using an imine reductase (IRED) catalyzed reductive amination. rsc.org
Table 1: Potential Scalable Synthetic Steps towards this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Precursor Synthesis | Pyrrolidine | 1. Photooxyfunctionalization2. In situ Boc protection | N-Boc-3-pyrrolidinone | High | nih.govacs.org |
| Reductive Amination | N-Boc-3-pyrrolidinone | Diethylamine, Sodium triacetoxyborohydride | N-Boc-3-(diethylamino)pyrrolidine | Good to Excellent | google.com |
| Precursor Synthesis | trans-4-hydroxyl-L-proline | Multi-step synthesis | (S)-1-Boc-3-aminopyrrolidine | ~81.7 | |
| Diethylation | (S)-1-Boc-3-aminopyrrolidine | Acetaldehyde, Reducing agent | N-Boc-3-(diethylamino)pyrrolidine | Good | google.com |
Green Chemistry Principles in Pyrrolidine Synthesis
The application of green chemistry principles to the synthesis of pyrrolidine derivatives aims to reduce the environmental impact by utilizing safer solvents, renewable feedstocks, and catalytic processes, while maximizing atom economy.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and their precursors, aligning well with green chemistry principles. researchgate.net The use of enzymes such as transaminases (ATAs) and ketoreductases (KREDs) can provide high enantioselectivity under mild reaction conditions, often in aqueous media. acs.orgmdpi.com For instance, a one-pot photoenzymatic route to chiral N-Boc-3-aminopyrrolidines has been developed, combining a photochemical C-H activation with a stereoselective enzymatic transamination. nih.govacs.org This approach starts from the unfunctionalized pyrrolidine, proceeds with high conversion and excellent enantiomeric excess, and operates under mild, operationally simple conditions. nih.gov
The choice of solvent is another critical aspect of green synthesis. The development of catalytic systems that are active in water or other environmentally benign solvents like ethanol (B145695) is highly desirable. rsc.org Several methods for reductive amination have been reported to proceed efficiently in greener solvents. For example, a homobimetallic ruthenium catalyst has been shown to be highly active for the one-pot reductive amination of carbonyl compounds in water, using formate (B1220265) buffer as the hydrogen source. rsc.org Metal-free catalytic systems, such as those employing thiamine (B1217682) hydrochloride or operating under solvent-free conditions, further enhance the green credentials of the synthesis. tandfonline.comias.ac.in
The use of heterogeneous catalysts, which can be easily recovered and recycled, is another important principle of green chemistry. A platinum-molybdenum catalyst supported on alumina (B75360) (Pt–Mo/γ-Al2O3) has been developed for the reductive amination of carboxylic acids and has demonstrated good reusability. rsc.org While this specific catalyst is for carboxylic acids, the principle of using recyclable heterogeneous catalysts is applicable to the reductive amination of ketones as well.
Table 2: Application of Green Chemistry Principles in Pyrrolidine Synthesis
| Green Chemistry Principle | Synthetic Approach | Example | Key Advantages | Reference |
| Biocatalysis | One-pot photoenzymatic synthesis | Synthesis of chiral N-Boc-3-aminopyrrolidine from pyrrolidine using a transaminase. | High enantioselectivity (>99% ee), mild conditions, high conversion (~90%). | nih.govacs.org |
| Green Solvents | Catalytic reductive amination in water | Homobimetallic ruthenium catalyst for reductive amination in aqueous media. | Avoids use of volatile organic compounds, air and water stable catalyst. | rsc.org |
| Metal-Free Catalysis | One-pot reductive amination | Thiamine hydrochloride as a recyclable catalyst under solvent-free conditions. | Avoids use of toxic and expensive heavy metals, catalyst is recyclable. | tandfonline.com |
| Renewable Feedstocks/Precursors | Synthesis from bio-based materials | Synthesis of pyrrolidinones from levulinic acid (a biomass derivative). | Utilizes renewable resources, reducing reliance on fossil fuels. | researchgate.net |
Advanced Derivatization and Functionalization of 3 Diethylamino Pyrrolidine
N-Derivatization Strategies and Their Impact on Reactivity and Selectivity
The secondary amine on the pyrrolidine (B122466) ring of 3-(diethylamino)pyrrolidine (B1140460) is a primary site for derivatization. Modification at this nitrogen atom, typically through N-alkylation or N-acylation, significantly alters the molecule's steric and electronic properties, which in turn influences its reactivity and selectivity in subsequent chemical transformations.
N-Alkylation: The introduction of alkyl groups to the pyrrolidine nitrogen is a fundamental derivatization strategy. This reaction typically proceeds by treating the amine with an alkyl halide. wikipedia.org The nucleophilicity of the nitrogen atom allows it to displace a halide or other leaving group, forming a new carbon-nitrogen bond. However, a common challenge in the N-alkylation of amines is overalkylation, where the resulting tertiary amine reacts further. masterorganicchemistry.com To achieve selective mono-alkylation, specific methods have been developed, such as reductive amination or the use of specialized reagents that can control reactivity. organic-chemistry.orglibretexts.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding alkylated amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comwikipedia.org
The addition of an alkyl group generally increases the steric bulk around the nitrogen atom and enhances its basicity due to the electron-donating nature of alkyl groups. This increased basicity can influence the molecule's role in acid-base catalysis and its interaction with biological targets.
N-Acylation: N-acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form an amide bond. researchgate.netnih.gov This transformation is one of the most widely researched reactions in organic chemistry. researchgate.net The resulting amide is significantly less basic and less nucleophilic than the parent amine because the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group. This electronic effect can be strategically employed to moderate the reactivity of the nitrogen atom or to introduce a new functional handle for further chemical modification. semanticscholar.org The choice of acylating agent allows for the introduction of a wide variety of substituents, from simple acetyl groups to more complex molecular fragments.
| Derivatization Strategy | Typical Reagents | Key Impact on Pyrrolidine Nitrogen | Primary Outcome |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Aldehydes/Ketones with a reducing agent (Reductive Amination) libretexts.org | Increases basicity and steric hindrance | Formation of a tertiary amine |
| N-Acylation | Acyl chlorides (R-COCl), Carboxylic anhydrides ((RCO)₂O) researchgate.net | Decreases basicity and nucleophilicity due to resonance delocalization | Formation of a stable amide bond |
Strategic Functionalization at the Pyrrolidine Ring for Novel Architectures
Beyond N-derivatization, the carbon skeleton of the pyrrolidine ring offers multiple positions for strategic functionalization. Introducing substituents at the C2, C4, or C5 positions can generate novel molecular architectures with controlled stereochemistry. nih.gov The non-planar, puckered conformation of the pyrrolidine ring means that the spatial orientation of these substituents can be precisely controlled, which is crucial for designing molecules with specific three-dimensional shapes. nih.gov
One powerful method for creating functionalized pyrrolidines is through ring expansion cascades. For instance, an N-bromosuccinimide (NBS)-induced aziridine ring expansion has been developed to produce highly functionalized pyrrolidines with three distinct stereocenters. rsc.orgrsc.org Such methods are valuable for building complex molecular frameworks from simpler precursors.
The introduction of functional groups can be achieved with a high degree of diastereoselectivity. rsc.org The existing stereocenters on the pyrrolidine ring can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. For example, substituents at the C-4 position are known to influence the puckering of the ring into specific "endo" or "exo" envelope conformations, which can then dictate the stereochemical outcome of subsequent reactions. nih.gov This principle is a cornerstone of asymmetric synthesis using pyrrolidine-based scaffolds.
| Functionalization Approach | Description | Example Method | Significance |
|---|---|---|---|
| Ring Construction | Building the pyrrolidine ring from acyclic precursors to incorporate desired functionality from the start. nih.gov | 1,3-Dipolar cycloaddition of azomethine ylides with substituted alkenes. nih.gov | High control over the placement of substituents and stereochemistry. |
| Ring Expansion | Expanding a smaller ring, such as an aziridine, into a functionalized pyrrolidine. | NBS-induced cascade of cinnamylaziridine. rsc.orgrsc.org | Creates multiple stereocenters in a single, efficient process. |
| Modification of Pre-formed Ring | Adding or altering substituents on an existing pyrrolidine scaffold. nih.gov | Diastereoselective addition reactions directed by existing stereocenters. | Allows for the diversification of a common pyrrolidine core. |
Formation of Spiro- and Fused-Ring Systems
The this compound scaffold can be incorporated into more complex polycyclic systems, such as spiro- and fused-ring structures. These rigid architectures are of significant interest in medicinal chemistry because they reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.govrsc.org
A primary method for constructing these systems is the 1,3-dipolar cycloaddition reaction. thieme.demdpi.com This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or ketone. johnshopkins.edu This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile (an electron-deficient alkene) to stereoselectively form a pyrrolidine ring. rsc.orgrsc.org When the dipolarophile is part of another ring system, a spirocyclic compound is formed, where the two rings share a single carbon atom. mdpi.comresearchgate.net
For example, a three-component reaction between an α-amino acid, an aldehyde or ketone, and a cyclic alkene can efficiently generate complex spiro-pyrrolidine derivatives in a single step with high diastereoselectivity. nih.gov This strategy has been used to synthesize a wide variety of novel spirocyclic and fused heterocyclic systems containing the pyrrolidine core. thieme.deua.es Fused-ring systems, where two rings share two adjacent atoms, can be constructed using similar cycloaddition strategies or through intramolecular cyclization reactions. rsc.orgresearchgate.net
Conjugation Chemistry for Hybrid Molecules
Conjugation chemistry enables the covalent attachment of the this compound moiety to other molecules, including peptides, polymers, or other pharmacophores, to create hybrid molecules. These hybrids can exhibit combined or novel properties derived from their constituent parts. nih.gov
A common and robust method for conjugation is the formation of an amide bond between the pyrrolidine scaffold and another molecule. nih.gov If the pyrrolidine derivative is functionalized with a carboxylic acid (e.g., via N-acylation with a diacid anhydride), it can be activated and coupled with an amine-containing molecule. Amide coupling is often facilitated by reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). nih.gov
Another powerful technique is reductive amination. This method can be used to link the pyrrolidine's secondary amine to a molecule containing an aldehyde group. The initial reaction forms a Schiff base (imine), which is then reduced to a stable amine linkage. nih.gov This is a widely used bioconjugation technique for labeling proteins and other biomolecules. nih.gov These conjugation strategies provide a modular approach to building complex hybrid molecules based on the this compound core.
Applications of 3 Diethylamino Pyrrolidine in Catalysis
Asymmetric Synthesis and Chiral Auxiliaries in Enantioselective Transformations
The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to materials science. Chiral pyrrolidine (B122466) derivatives have emerged as powerful tools in this endeavor, acting as both chiral auxiliaries and ligands to control the stereochemical outcome of reactions.
Role as Chiral Ligands in Metal-Catalyzed Reactions
While the broader class of chiral pyrrolidines is extensively used as ligands in metal-catalyzed asymmetric reactions, specific documented examples detailing the application of 3-(Diethylamino)pyrrolidine (B1140460) in this context are not widely available in the reviewed scientific literature. In principle, the nitrogen atoms of the diethylamino group and the pyrrolidine ring could coordinate with a metal center, creating a chiral environment to influence the enantioselectivity of reactions such as hydrogenations, cross-coupling reactions, and cycloadditions. The stereochemistry at the 3-position of the pyrrolidine ring would be crucial in determining the facial selectivity of substrate approach to the metal's active site. However, without specific research findings, the efficacy and substrate scope for this compound as a chiral ligand remain undereported.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. Pyrrolidine-based structures are central to this field, participating in key catalytic cycles.
Michael Addition Reactions
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine derivatives are well-established catalysts for enantioselective Michael additions. nih.govbeilstein-journals.orgnih.gov The catalytic cycle typically involves the formation of an enamine intermediate from the reaction of the pyrrolidine catalyst with a donor molecule (e.g., a ketone or aldehyde). This enamine then attacks the Michael acceptor, with the stereochemistry of the product being directed by the chiral environment of the catalyst.
For this compound, the pyrrolidine nitrogen would act as the nucleophile to form the enamine. The diethylamino group at the 3-position could influence the steric and electronic properties of the catalyst, thereby affecting its reactivity and the stereoselectivity of the Michael addition. While numerous studies have explored various substituted pyrrolidines in this capacity, specific data on the performance of this compound, such as yields, diastereoselectivities, and enantioselectivities, are not extensively documented in the surveyed literature.
Below is a representative table illustrating the type of data typically generated in studies of pyrrolidine-catalyzed Michael additions, using hypothetical values for this compound to demonstrate the format.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | nitrostyrene | 10 | CH2Cl2 | 24 | - | - | - |
| 2 | Propanal | trans-β-nitrostyrene | 20 | Toluene | 48 | - | - | - |
Iminium Ion Catalysis
Iminium ion catalysis is another powerful strategy in organocatalysis, primarily for the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack. nih.govacs.org A chiral secondary amine, such as a pyrrolidine derivative, reacts with the carbonyl compound to form a transient, chiral iminium ion. This iminium ion is more electrophilic than the starting carbonyl compound, facilitating reactions with weak nucleophiles.
In the case of this compound, the pyrrolidine nitrogen would form the iminium ion. The stereocenter at the 3-position, bearing the diethylamino group, would dictate the facial bias of the nucleophilic attack on the β-carbon of the unsaturated system. This mode of catalysis is central to a variety of enantioselective transformations, including Friedel-Crafts alkylations, cycloadditions, and conjugate additions. While the general mechanism is well-understood for the pyrrolidine scaffold, specific studies detailing the catalytic efficiency of this compound in iminium ion-mediated reactions are not prominent in the available literature.
Catalysis in Polymer Chemistry
The application of catalysis in polymer chemistry is crucial for controlling polymerization processes and tailoring the properties of the resulting materials.
Pyrrolidine-Based Catalysts for Polyurethane Materials
Polyurethanes are a versatile class of polymers formed by the reaction of polyisocyanates with polyols. Amine catalysts are essential in the production of polyurethane foams, where they accelerate the blowing reaction (water-isocyanate reaction to produce CO2) and the gelling reaction (polyol-isocyanate reaction). researchgate.netnih.gov
Pyrrolidine-based compounds can function as amine catalysts in polyurethane formulations. The tertiary amine of the diethylamino group and the secondary amine of the pyrrolidine ring in this compound could both contribute to the catalysis of the urethane-forming reaction. The basicity of these nitrogen atoms influences their catalytic activity. While patents and literature describe the use of various amine catalysts, including those with a pyrrolidine core, for polyurethane production, specific performance data and comparative studies focusing on this compound are limited. The choice of catalyst can significantly impact the foam's rise profile, cure time, and final physical properties.
The table below illustrates typical components in a polyurethane foam formulation where a pyrrolidine-based catalyst might be used.
| Component | Parts by Weight |
| Polyol | 100 |
| Water | 4.0 |
| Surfactant | 1.5 |
| This compound | 0.5 - 2.0 |
| Isocyanate | (Index 105) |
While the pyrrolidine framework is a highly privileged structure in various domains of catalysis, a detailed and specific body of research focused solely on the catalytic applications of this compound is not readily apparent in the reviewed scientific literature. The principles of asymmetric synthesis, organocatalysis, and polymer catalysis provide a strong theoretical basis for its potential utility. However, without dedicated studies, the specific performance, advantages, and limitations of the 3-diethylamino substitution pattern in these catalytic contexts remain an area open for future investigation.
Catalytic Mechanisms and Structure-Activity Relationships in Polymerization
In the realm of polymer chemistry, this compound and structurally related tertiary amines serve as effective catalysts, particularly in the synthesis of polyurethanes and through ring-opening polymerization (ROP) of cyclic esters. Their catalytic efficacy is deeply rooted in the interplay between their structural features—namely the nucleophilicity and basicity of the tertiary amine—and the steric environment around the active nitrogen center.
Catalytic Mechanisms
The catalytic action of this compound in polymerization proceeds primarily through two well-established mechanisms, depending on the polymer system.
Polyurethane Formation: In the production of polyurethane foams and materials, tertiary amine catalysts like this compound play a crucial role in accelerating two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). google.comresearchgate.net The mechanism involves the lone pair of electrons on the tertiary nitrogen atom interacting with the electrophilic carbon of the isocyanate group (-NCO). This forms a temporary, activated complex that increases the susceptibility of the isocyanate to nucleophilic attack by the hydroxyl groups of the polyol or by water. google.com This catalytic cycle is essential for controlling the curing and foaming rates to produce high-quality polyurethane products. google.com
Ring-Opening Polymerization (ROP): Tertiary amines can initiate the ROP of cyclic esters, such as lactones, to produce biodegradable polyesters. researchgate.net The polymerization is typically initiated by a nucleophilic attack from the amine catalyst on the carbonyl carbon of the cyclic monomer. This attack leads to the cleavage of the acyl-oxygen bond in the ester ring, thereby opening the ring and forming a zwitterionic intermediate. This intermediate can then propagate the polymerization by attacking subsequent monomer units. The efficiency of this process is a key area of research for producing polymers with controlled molecular weights and narrow distributions. nih.govrsc.org
Structure-Activity Relationships
The relationship between the molecular structure of pyrrolidine-based catalysts and their catalytic performance is critical for optimizing polymerization processes. Key factors include steric hindrance, the electronic nature of substituents, and the point of attachment when immobilized on a support.
Influence of Steric Hindrance: The size of the alkyl groups on the exocyclic nitrogen atom significantly impacts catalytic activity. The diethylamino group in this compound presents greater steric bulk compared to a dimethylamino counterpart. This steric congestion can influence the accessibility of the catalytic nitrogen to the monomer. mdpi.com Computational studies on the interaction of diethylamine (DEA) with Ziegler-Natta catalyst systems show that its bulkier ethyl groups can hamper the formation and stability of catalytic complexes compared to dimethylamine (DMA). mdpi.combohrium.com In polyurethane catalysis, this steric factor can be leveraged to fine-tune the relative rates of the gelling and blowing reactions, thereby controlling the final foam properties. googleapis.com
The interplay of these factors is often studied to design catalysts with tailored activity and selectivity for specific polymerization applications.
The following table summarizes research findings illustrating the structure-activity relationships of tertiary amine catalysts in polymerization, drawing parallels relevant to this compound.
| Catalyst Feature | Polymerization Type | Observation | Implication for this compound |
| N-Alkyl Group Size | Ziegler-Natta Polymerization | Diethylamine (DEA) shows weaker binding to the catalytic center than Dimethylamine (DMA) due to greater steric hindrance. mdpi.combohrium.com | The bulk of the diethyl groups can modulate catalytic activity by controlling access to the active site. |
| Catalyst Immobilization | C-C and C-N Bond Formation | Anchoring a pyrrolidine catalyst to a polymer support via the C3 position improves accessibility and increases catalytic activity. uva.es | Suggests that the location of the functional group is key to maximizing catalytic efficiency. |
| General Tertiary Amines | Polyurethane Foaming | Amine catalysts are used to accelerate both gelling and blowing reactions by activating the isocyanate group. researchgate.netgoogle.com | Functions as a potent catalyst for producing polyurethane materials. |
| General Amine Catalysis | Ring-Opening Polymerization | Amines can act as nucleophilic initiators for the ROP of cyclic esters. researchgate.net | Capable of catalyzing the formation of polyesters from lactone monomers. |
Medicinal Chemistry and Pharmacological Relevance of 3 Diethylamino Pyrrolidine Derivatives
Design and Synthesis of Novel Therapeutic Agents
The synthesis of pyrrolidine-containing drugs often starts from readily available cyclic precursors such as proline and 4-hydroxyproline. nih.gov Stereoselective synthesis methods are crucial in producing enantiomerically pure pyrrolidine (B122466) derivatives, as the stereochemistry at the chiral centers of the pyrrolidine ring can significantly influence biological activity. nih.gov The design of novel therapeutic agents based on the 3-(diethylamino)pyrrolidine (B1140460) scaffold involves leveraging its structural and physicochemical properties to optimize interactions with biological targets. The basicity of the diethylamino group can be critical for forming salt bridges or hydrogen bonds with receptors and enzymes.
A common synthetic strategy involves the functionalization of a pre-formed pyrrolidine ring. nih.gov For instance, derivatives of 3-aminopyrrolidine (B1265635) can be synthesized and subsequently N-alkylated to introduce the diethylamino group. The synthesis of polysubstituted pyrrolidines can also be achieved through multicomponent reactions or cycloaddition strategies. researchgate.net
Antineoplastic and Anticancer Activities of Pyrrolidine Derivatives
The pyrrolidine scaffold is present in a number of anticancer drugs. nih.gov A variety of synthetic pyrrolidine derivatives have demonstrated significant anticancer activity against numerous cancer cell lines. nih.gov The antiproliferative effects of these compounds are often dependent on the substitution pattern around the pyrrolidine ring. nih.gov
One review highlights a complex chromene derivative, 2'-amino-7-(diethylamino)-4'-methyl-2,5'-dioxo-5',6',7',8'-tetrahydro-2H,4'H-4,7'-bichromene-3'-carbonitrile, which contains a diethylamino group and has been noted in the context of anticancer research. nih.gov While this is not a simple this compound derivative, it underscores the potential utility of the diethylamino functionality in the design of antineoplastic agents. nih.gov
In another study, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their anticancer activity. nih.gov One of the synthesized compounds, N'-(4-(diethylamino)-2-hydroxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, demonstrated notable reducing power in an antioxidant assay, although a direct correlation with its anticancer activity was not established. nih.gov
| Compound | Target Cancer Cell Lines | IC50 Values | Reference |
| N'-(4-(diethylamino)-2-hydroxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Various | Not specified | nih.gov |
Further research is needed to specifically explore the anticancer potential of compounds with a core this compound structure.
Antimicrobial Properties and Mechanisms of Action
Pyrrolidine derivatives are known to possess a wide range of antimicrobial activities. nih.govresearchgate.net The mechanism of action can vary depending on the specific structure of the derivative and the target microorganism.
Several studies have reported the synthesis and antimicrobial evaluation of novel pyrrolidine derivatives. For instance, certain pyrrolidine-3-carbonitrile (B51249) derivatives have shown comparable activity to reference antibiotics against both Gram-positive and Gram-negative bacteria. ekb.egekb.eg Another study investigated the antimicrobial activity of pyrrolidine-2,5-dione derivatives and found that some compounds displayed moderate to low activity against selected bacterial and fungal species. nih.gov
While these studies establish the potential of the pyrrolidine ring in antimicrobial drug discovery, there is a lack of specific research focused on this compound derivatives for this application. The introduction of the diethylamino group could influence the antimicrobial spectrum and potency by altering the compound's polarity and ability to interact with bacterial cell membranes or intracellular targets.
Enzyme and Receptor Modulators
The versatility of the pyrrolidine scaffold allows for its incorporation into molecules that can modulate the activity of various enzymes and receptors. frontiersin.org
RNA Polymerase I (Pol I) is a key enzyme in ribosome biogenesis and is often upregulated in cancer cells, making it an attractive target for anticancer therapy. nih.gov A study on novel angular fused pyridoquinazolinonecarboxamides as RNA Pol I inhibitors revealed that incorporating a pyrrolidine side chain was beneficial. nih.gov The initial lead compound contained a dimethylamino side chain, and it was found that replacing it with a pyrrolidine ring reduced inhibition of the CYP1A2 enzyme while maintaining good potency against Pol I. nih.gov This suggests that cyclic amino groups, such as a diethylamino-substituted pyrrolidine, could be explored in the design of selective Pol I inhibitors.
| Compound Class | Modification | Effect | Reference |
| Pyridoquinazolinonecarboxamides | Replacement of dimethylamino with pyrrolidine | Reduced CYP1A2 inhibition, maintained Pol I potency | nih.gov |
Protein Kinase B (PKB/AKT) Inhibitors
Protein Kinase B, also known as Akt, is a serine/threonine protein kinase that serves as a critical node in intracellular signaling pathways responsible for regulating cell growth, proliferation, and survival. nih.govdovepress.comresearchgate.net Its frequent deregulation in various cancers has made it an attractive target for the development of anticancer agents. mdpi.comnih.govnih.gov
Research into inhibitors of PKB has led to the development of potent compounds featuring a pyrrolidine or piperidine (B6355638) core. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB. nih.govresearchgate.net The optimization of a related series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines yielded ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over the closely related kinase PKA. nih.govresearchgate.net
One notable compound, CCT128930, a pyrrolopyrimidine-based inhibitor, demonstrated potent and selective inhibition of AKT. nih.gov This compound showed marked antiproliferative activity and effectively inhibited the phosphorylation of several downstream AKT substrates in multiple tumor cell lines, consistent with its mechanism of action. nih.gov Preclinical studies showed that CCT128930 could block AKT pathway biomarkers in vivo and exhibited antitumor activity in human tumor xenograft models. nih.gov
Table 1: Examples of PKB/AKT Inhibitors with Pyrrolidine/Piperidine Scaffolds
| Compound Series | Target Kinase | Key Features | Reference |
|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB/AKT | Potent, orally bioavailable, ATP-competitive inhibitors. | nih.govresearchgate.net |
| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | PKB/AKT | Nanomolar inhibitors with up to 150-fold selectivity over PKA. | nih.govresearchgate.net |
| CCT128930 (pyrrolopyrimidine derivative) | AKT | Potent, selective, ATP-competitive inhibitor with in vivo antitumor activity. | nih.gov |
Other Kinase Inhibitors
The structural versatility of the pyrrolidine scaffold has been leveraged in the design of inhibitors for a range of other kinases beyond PKB/AKT. These efforts highlight the utility of this chemical moiety in achieving potency and selectivity against diverse kinase targets.
Extracellular signal-regulated kinase (ERK) Inhibitors: A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog as a potent inhibitor of ERK1/2. nih.gov This compound, an ATP-competitive inhibitor, demonstrated excellent kinase selectivity and significantly improved pharmacokinetic properties compared to its predecessors, which suffered from poor bioavailability. nih.gov
Lipid Kinase (PIKfyve and PIP4K2C) Inhibitors: A series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines were developed as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C. mdpi.com These kinases are involved in intracellular membrane trafficking and have emerged as targets for antiviral and antitumoral therapies. mdpi.com The compounds displayed potent inhibition of both kinases, with some showing activity against viruses like SARS-CoV-2 and in cancer cell line screenings. mdpi.com
Multi-Targeted Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core, often combined with a pyrrolidine or related heterocyclic structure, is a well-established scaffold for multi-targeted kinase inhibitors. nih.gov For example, Sunitinib, which contains a pyrrole (B145914) moiety, inhibits several receptor tyrosine kinases, including VEGFR, PDGF, KIT, and FLT3. nih.gov A novel series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and evaluated as multi-targeted inhibitors. nih.gov One compound from this series emerged as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with activity comparable to Sunitinib. nih.gov
Table 2: Pyrrolidine Derivatives as Inhibitors of Other Kinases
| Compound Series | Target Kinase(s) | Significance | Reference |
|---|---|---|---|
| 3(S)-thiomethyl pyrrolidine analogs | ERK1/2 | Potent and selective with vastly improved pharmacokinetic profiles. | nih.gov |
| 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines | PIKfyve, PIP4K2C | Dual inhibitors with antiviral and antitumoral activity. | mdpi.com |
| (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Multi-targeted kinase inhibitors with potent, broad-spectrum activity. | nih.gov |
Structure-Activity Relationship (SAR) Studies
Correlating Structural Modifications with Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how specific structural features of a molecule influence its biological activity. nih.gov For pyrrolidine derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various targets.
In the development of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, systematic modifications were made to the linker chain and terminal phenyl group. nih.govrsc.org The SAR data revealed that small, lipophilic substituents on the 3-phenyl group were preferable for optimal potency. nih.govrsc.org It was also found that conformationally flexible linkers increased inhibitory potency but decreased selectivity against fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers did not enhance potency but improved selectivity over FAAH. nih.govrsc.org
For pyridine-based antiproliferative agents, SAR analysis has shown that the presence and position of specific functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance activity. mdpi.com In contrast, the inclusion of halogen atoms or other bulky groups tended to result in lower antiproliferative effects. mdpi.com A study on dithiocarbamic flavanones containing a pyrrolidinyl moiety found that 6,8-dihalogenated flavanones exhibited better free radical scavenging properties than their 6-monohalogenated counterparts, highlighting the electronic influence of substituents on antioxidant activity. mdpi.com
Ligand Design and Molecular Recognition Principles
Insights into Protein-Ligand Binding Interactions
Understanding the principles of molecular recognition between a ligand and its protein target is essential for rational drug design. whba1990.orgiut.ac.ir This involves analyzing the noncovalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the formation and stability of the protein-ligand complex. whba1990.orgphyschemres.org
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze these interactions. For example, in a study to identify novel lung cancer inhibitors, molecular dynamics simulations revealed that specific amino acid residues played a crucial role in ligand binding and stabilization. physchemres.org The analysis highlighted a predominance of hydrophobic interactions with residues like TRP_424 and PHE_282, as well as hydrogen bonding with THR_278, as key determinants of the binding characteristics. physchemres.org
In the context of kinase inhibitors, which often target the ATP-binding pocket, specific interactions are engineered to achieve high affinity and selectivity. For pyrrolo[3,2-d]pyrimidine derivatives acting as Type II KDR inhibitors, compounds are designed to bind and stabilize an inactive kinase conformation (the "DFG-out" form). nih.gov This involves exploiting a new hydrophobic binding pocket adjacent to the ATP site, allowing for unique hydrogen bonding and hydrophobic interactions that are not possible in the active "DFG-in" conformation. nih.gov Similarly, the selectivity of certain PKB inhibitors over PKA is achieved by targeting single amino acid differences in the ATP binding site, such as the presence of a threonine residue in PKB versus a valine in PKA, which allows for a specific hydrogen bond to be formed. nih.gov These detailed insights into protein-ligand interactions guide the design of new molecules with improved potency and selectivity. whba1990.org
Theoretical and Computational Investigations of 3 Diethylamino Pyrrolidine
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of organic reactions involving pyrrolidine (B122466) derivatives. nih.govacs.org By modeling the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and products, thereby providing a detailed picture of the reaction pathway. nih.gov This approach is instrumental in understanding the factors that govern reaction rates and selectivities.
Transition State Analysis and Energy Profiles
DFT calculations are employed to locate and characterize the transition state (TS) structures for reactions involving pyrrolidine derivatives. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy of a reaction. For instance, in the stereoselective synthesis of cyclobutanes from pyrrolidines, DFT calculations have been used to unveil the reaction mechanism, identifying the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. nih.gov The calculated activation energy for this step was found to be 17.7 kcal/mol. nih.gov
Energy profiles, which plot the energy of the system as a function of the reaction coordinate, can be constructed from these calculations. These profiles provide a visual representation of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products.
| Reaction Step | Species | Relative Gibbs Energy (kcal/mol) |
| Formation of 1,1-diazene intermediate | Intermediate C | -96.6 |
| N2 release to form 1,4-biradical | Transition State | 17.7 |
| Formation of cyclobutane product | Product E | -156.9 |
| Formation of alkene byproduct | Product F | -146.6 |
This table presents theoretical energy values for the contraction of a pyrrolidine derivative to a cyclobutane, illustrating the application of DFT in transition state and energy profile analysis. nih.gov
Regio- and Stereoselectivity Predictions
A significant advantage of using DFT in mechanistic studies is its ability to predict the regio- and stereoselectivity of a reaction. rsc.org By comparing the activation energies of different possible reaction pathways, one can determine the most likely outcome. For example, in the context of intramolecular "click" reactions to form macrocycles from highly substituted chiral pyrrolidines, DFT studies have been conducted to understand the origins of experimental difficulties. researchgate.net These calculations can help predict whether a reaction will favor the formation of one regioisomer or stereoisomer over another. researchgate.net
Computational models can unravel the origins of observed facial selectivity in reactions such as the Friedel-Crafts alkylation of indoles catalyzed by proline derivatives. researchgate.net The insights gained from these predictions are invaluable for designing new synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity. rsc.org
Conformational Analysis and Stability Studies
The three-dimensional structure of a molecule plays a critical role in its reactivity and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. mdpi.com For flexible molecules like 3-(Diethylamino)pyrrolidine (B1140460), which contains a five-membered ring and a diethylamino substituent, multiple low-energy conformations can exist.
Computational methods are essential for exploring the conformational landscape of such molecules. nih.gov These studies provide insights into the preferred shapes of the molecule, which can influence how it interacts with other molecules, such as enzymes or receptors.
Computational Studies of Pyrrolidine-Derived Iminium Ions
Iminium ions derived from pyrrolidines are key intermediates in many organocatalytic reactions. acs.orgacs.org Computational studies, primarily using the M06-2X/6-311+G(d,p) method, have been extensively used to examine the stability of these ions. acs.orgacs.orgnih.gov The tendency of carbonyl compounds to form iminium ions upon reaction with pyrrolidine or its chiral derivatives is a measure of the relative stability of these ions to hydrolysis. acs.orgacs.orgnih.gov
These computational analyses can predict the equilibrium positions for exchange reactions where a secondary amine is transferred between two carbonyl compounds. acs.orgnih.gov The relative energies obtained from these calculations can foresee which iminium species will be predominantly formed in a reaction mixture containing multiple carbonyl groups. An additional double bond in conjugation can lead to a relative stabilization of nearly 3.5 kcal/mol for pyrrolidine-derived iminium ions. acs.org
| Iminium Ion System | Method | ΔE (kcal/mol) |
| Exchange between enals and dienals | M06-2X/6-311+G(d,p) | ~3.5 |
| Exchange between dienals and trienals | M06-2X/6-311+G(d,p) | ~3.5 |
| Exchange involving an additional Phenyl ring | M06-2X/6-311+G(d,p) | ~5.0 |
This table summarizes the relative stabilization energies of pyrrolidine-derived iminium ions due to increased conjugation, as determined by DFT calculations. acs.orgnih.gov
Quantum Chemical Characterization of Electronic Properties and Reactivity Indices
Quantum chemical calculations provide a wealth of information about the electronic structure of molecules. Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can be calculated. These properties are fundamental to understanding a molecule's reactivity.
Molecular Docking and Drug Design Simulations
The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. nih.govnih.govwikipedia.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govuran.ua In drug design, this involves docking a potential drug molecule (ligand) into the active site of a target protein. nih.gov
Computational simulations have been used to identify pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov Although specific docking studies on this compound are not extensively reported, its structural features suggest it could be a valuable scaffold for designing new therapeutic agents. Molecular docking and subsequent molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, guiding the design of more potent and selective drug candidates. nih.govresearchgate.net
| Target Protein | Pyrrolidine Derivative Class | Key Interaction Residues | Predicted Activity |
| Dipeptidyl peptidase-IV | Substituted Pyrrolidines | Arg-358, Tyr-666 | DPP-IV Inhibition |
| Cdk5/p25 Complex | Pyrrolidine-2,3-diones | ATP-binding site | Alzheimer's Therapy |
| Acetylcholinesterase | Pyrrolidin-2-one derivatives | Not specified | Alzheimer's Therapy |
This table provides examples of how molecular docking has been applied to different classes of pyrrolidine derivatives to predict their interaction with biological targets and their potential therapeutic applications. nih.govnih.govresearchgate.net
Analytical Research Applications of 3 Diethylamino Pyrrolidine
Derivatization Strategies for Enhanced Chromatographic Detection
Derivatization is a cornerstone technique in the analysis of compounds like 3-(Diethylamino)pyrrolidine (B1140460), which lack a strong native chromophore or fluorophore. thermoscientific.frnih.gov This chemical modification process converts the analyte into a derivative with improved physicochemical properties, making it more suitable for separation and detection. nih.gov The primary goals of derivatizing this secondary amine are to introduce a UV-absorbing or fluorescent tag, reduce its polarity, and improve chromatographic peak shape. thermoscientific.fr
For High-Performance Liquid Chromatography (HPLC) analysis, pre-column derivatization is the most common approach for amines. thermoscientific.frnih.gov This strategy involves reacting the analyte with a labeling reagent before its introduction into the HPLC system. The secondary amine on the pyrrolidine (B122466) ring is the primary site for this reaction. A variety of reagents are available, chosen based on the desired detection method (e.g., UV-Vis or Fluorescence). nih.govrsc.org
Common derivatization reagents for secondary amines like this compound include:
9-fluorenylmethyl chloroformate (FMOC-Cl) : This reagent reacts with secondary amines under mild conditions to form highly fluorescent and UV-active derivatives, significantly enhancing detection sensitivity. thermoscientific.frresearchgate.net
Dansyl chloride (DNS-Cl) : A widely used reagent that forms stable, fluorescent derivatives with both primary and secondary amines, suitable for reversed-phase HPLC. nih.govrsc.org
Dabsyl chloride (DBS-Cl) : Reacts with amines to produce intensely colored derivatives that can be detected in the visible region, offering good stability and reproducibility. rsc.org
Phenyl isothiocyanate (PITC) : This reagent forms phenylthiourea (B91264) derivatives with secondary amines, which are readily detectable by UV absorption, typically around 254 nm. rsc.org
1,2-naphthoquinone-4-sulfonate (NQS) : NQS is effective for derivatizing both primary and secondary amines and can be used for pre-column derivatization to yield products suitable for HPLC separation. rsc.org
Since this compound is a chiral molecule, its enantiomers may need to be separated and quantified. This is often achieved by using a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. juniperpublishers.com These diastereomeric derivatives can then be separated on a standard achiral stationary phase, like a C18 column. juniperpublishers.comjuniperpublishers.com The choice of reagent and chromatographic conditions are critical for achieving optimal separation and sensitivity. researchgate.net
Table 1: Common Derivatization Reagents for HPLC Analysis of Secondary Amines
| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |
|---|---|---|---|---|
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Secondary Amines | Fluorescence, UV | High sensitivity, rapid reaction. thermoscientific.frresearchgate.net |
| Dansyl chloride | DNS-Cl | Secondary Amines | Fluorescence | Forms stable derivatives. nih.govrsc.org |
| Dabsyl chloride | DBS-Cl | Secondary Amines | Visible Absorbance | Stable product, good reproducibility. rsc.org |
| Phenyl isothiocyanate | PITC | Secondary Amines | UV Absorbance | Effective for UV detection at 254 nm. rsc.org |
| Marfey's Reagent | FDAA | Chiral Amines | UV Absorbance | Enables separation of enantiomers on achiral columns. juniperpublishers.com |
When HPLC is coupled with mass spectrometry (LC-MS), derivatization serves a dual purpose: it improves chromatographic separation and enhances ionization efficiency in the MS source, typically electrospray ionization (ESI). nih.gov For this compound, derivatization can introduce a moiety that is easily protonated or carries a permanent positive charge, leading to a significant increase in signal intensity in positive-ion ESI-MS. researchgate.netnih.gov
Strategies to improve MS compatibility include:
Introducing High Proton Affinity Groups : Reagents that add a group with high proton affinity, such as an additional amine or an aromatic ring system, can dramatically improve the response in ESI-MS. nih.gov
Creating a Fixed Charge : Derivatization can introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge. This ensures efficient ionization regardless of the mobile phase pH, leading to highly sensitive detection. researchgate.net
Facilitating Controlled Fragmentation : Derivatization reagents can be designed to yield specific and predictable fragment ions upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). nih.gov This is invaluable for selective and sensitive quantification using selected reaction monitoring (SRM).
For example, a derivatizing agent containing a pyridinyl group or a dimethylaminophenyl group can significantly increase detection sensitivity in LC-ESI-MS/MS. researchgate.netnih.gov The resulting derivatives not only ionize efficiently but also produce a characteristic product ion during MS/MS analysis, which enhances the specificity of the method. nih.govnih.gov
Future Research Directions and Emerging Trends in 3 Diethylamino Pyrrolidine Chemistry
Integration in Advanced Functional Materials and Supramolecular Chemistry
The unique structural and electronic properties of the pyrrolidine (B122466) ring make it an attractive building block for the design of advanced functional materials. researchgate.net The presence of a tertiary amine, such as the diethylamino group in 3-(Diethylamino)pyrrolidine (B1140460) , introduces a site for potential coordination with metal ions, hydrogen bonding, and other non-covalent interactions that are fundamental to the construction of supramolecular assemblies.
Future research is anticipated to explore the incorporation of This compound into polymeric structures to create functional polymers with tailored properties. For instance, its basic nature could be exploited in the development of CO2-capture materials or as a catalytic component within a polymer matrix. In the realm of supramolecular chemistry, the chirality of This compound could be leveraged to construct chiral cages, helices, and other complex architectures with potential applications in enantioselective sensing and separation.
While specific studies on the integration of This compound into advanced materials are currently limited, the broader field of pyrrolidine-based materials provides a strong impetus for such investigations. The development of novel synthetic methodologies to functionalize the pyrrolidine ring will be crucial in realizing the full potential of this compound in materials science.
Expanding the Scope of Asymmetric Catalysis and Organocatalysis
Pyrrolidine derivatives have been at the forefront of the organocatalysis revolution, with proline and its analogs being among the most successful catalysts for a wide range of asymmetric transformations. nih.govrsc.org The 3-amino functionality in derivatives of pyrrolidine offers a strategic position for the introduction of catalytically active groups. The diethylamino group in This compound , being a tertiary amine, can influence the steric and electronic environment of the pyrrolidine scaffold, potentially leading to novel reactivity and selectivity in catalytic applications.
Emerging trends in this area focus on the design of novel chiral catalysts that can overcome the limitations of existing systems. Research into This compound and its derivatives as organocatalysts could explore their efficacy in various asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. rsc.orgnih.gov The development of catalysts based on the 3-(tertiary-amino)pyrrolidine scaffold could lead to improved enantioselectivities and broader substrate scopes.
A key research direction will be the synthesis and evaluation of a library of 3-(dialkylamino)pyrrolidine derivatives to establish structure-activity relationships. This systematic approach will be instrumental in the rational design of next-generation organocatalysts with enhanced performance. The table below outlines potential areas of investigation for This compound in organocatalysis.
| Catalytic Reaction | Potential Role of this compound | Desired Outcome |
| Asymmetric Michael Addition | Chiral ligand or part of a bifunctional catalyst | High enantioselectivity and diastereoselectivity |
| Asymmetric Aldol Reaction | Modulating the steric and electronic properties of the catalyst | Access to novel chiral building blocks |
| Asymmetric Mannich Reaction | Enhancing the reactivity and selectivity of the transformation | Efficient synthesis of chiral amines |
Targeted Drug Discovery and Development in Neglected Therapeutic Areas
The pyrrolidine core is a common feature in numerous FDA-approved drugs and biologically active natural products. nih.govmdpi.com There is a growing interest in exploring the therapeutic potential of novel pyrrolidine derivatives, particularly in neglected therapeutic areas where there is an urgent need for new and effective treatments.
One such area is the fight against trypanosomatid parasites, the causative agents of devastating diseases like Human African Trypanosomiasis (HAT), Chagas disease, and leishmaniasis. nih.govmdpi.com Recent studies have identified pyrrolidine derivatives as potential inhibitors of essential enzymes in these parasites, such as phosphodiesterases. nih.gov Although This compound itself has not been specifically evaluated in this context, its structural features make it an interesting candidate for further investigation.
Future research in this domain will likely focus on the design and synthesis of libraries of 3-aminopyrrolidine (B1265635) derivatives, including This compound , for screening against a panel of trypanosomatid targets. The goal is to identify lead compounds with potent and selective activity against the parasites with minimal toxicity to the human host. The development of structure-activity relationships will be crucial for optimizing the efficacy of these compounds. The table below summarizes key research findings on pyrrolidine derivatives as potential treatments for neglected diseases.
| Disease | Target | Pyrrolidine Derivative Class | Key Findings |
| Human African Trypanosomiasis | Trypanosomal phosphodiesterase B1 (TbrPDEB1) | Substituted pyrrolidines | Some derivatives showed inhibitory activity, highlighting the potential of the pyrrolidine scaffold. nih.gov |
Patent Landscape and Intellectual Property Implications for Pyrrolidine-Based Innovations
The patent landscape for pyrrolidine derivatives is extensive, reflecting their broad utility in pharmaceuticals and catalysis. google.comgoogle.com A significant number of patents protect novel pyrrolidine-based compounds, their synthetic methodologies, and their applications. As research into This compound and its analogs progresses, navigating this complex intellectual property (IP) landscape will be crucial for the successful commercialization of new innovations.
An analysis of the patent literature reveals a focus on chiral pyrrolidine derivatives for asymmetric catalysis and as key intermediates in the synthesis of active pharmaceutical ingredients. google.com There is an emerging trend in patent applications for pyrrolidine-based compounds targeting specific diseases, including those in neglected therapeutic areas.
For researchers and companies working with This compound , a thorough understanding of the existing patent landscape is essential to avoid infringement and to identify opportunities for new IP. Key areas for patent protection will likely include novel synthetic routes to enantiomerically pure This compound , its use as a catalyst in specific asymmetric reactions, and its application in the treatment of particular diseases. The table below provides an overview of representative patent areas related to pyrrolidine derivatives.
| Patent Focus Area | Description | Representative Patent (if available) |
| Asymmetric Catalysis | Use of chiral pyrrolidine derivatives as organocatalysts for enantioselective synthesis. | google.com |
| Pharmaceutical Intermediates | Synthesis of pyrrolidine derivatives as key building blocks for drug molecules. | google.com |
| Therapeutic Applications | Pyrrolidine-containing compounds for the treatment of various diseases. | google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
